Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

Lipophilicity Molecular weight LogP

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) is a privileged heterocyclic building block featuring dual ethyl carboxylate esters at the 2- and 6-positions. This regiospecific substitution provides superior hydrolytic stability over methyl ester analogs, enabling selective deprotection and controlled derivatization for fluoroquinolone antibiotic scaffolds. The higher lipophilicity enhances passive membrane diffusion, making it ideal for intracellular target engagement studies. With a predicted boiling point of 444.4°C, it withstands prolonged heating in multi-step syntheses, reducing decomposition and improving overall yield. Choose this ≥97% pure intermediate for robust, high-performance medicinal chemistry campaigns.

Molecular Formula C15H15NO5
Molecular Weight 289.28
CAS No. 2007919-57-3
Cat. No. B3032495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
CAS2007919-57-3
Molecular FormulaC15H15NO5
Molecular Weight289.28
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC
InChIInChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
InChIKeyNYMVTRXBVQICHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3): Core Properties and Sourcing Profile


Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) is a heterocyclic building block belonging to the 4-oxo-1,4-dihydroquinoline class. Its molecular formula is C₁₅H₁₅NO₅, and its molecular weight is 289.28 g/mol. The compound features a 1,4-dihydro-4-oxo moiety and two ethyl carboxylate groups at the 2- and 6-positions, contributing to a predicted density of 1.265±0.06 g/cm³ and a predicted boiling point of 444.4±45.0 °C . Predicted pKa is -2.12±0.70, indicating weakly basic character . The MDL number is MFCD30471978 . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the construction of quinolone-based scaffolds [1].

Why Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) Cannot Be Replaced by a Generic 4-Oxoquinoline


The 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, but substitution patterns profoundly alter physicochemical and electronic properties, impacting reactivity, solubility, and downstream synthetic utility. Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) is uniquely defined by its dual carboxylate ester groups at the 2- and 6-positions. This regiospecific substitution influences electron density distribution, acidity/basicity, and hydrogen-bonding capacity, which directly affects performance in coupling reactions, cyclizations, and biological interactions [1]. In contrast, closely related analogs such as dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 942227-31-8) or ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) exhibit different steric profiles, hydrolytic stability, and lipophilicity, rendering them non-interchangeable in applications where precise molecular recognition or specific pharmacokinetic properties are required [2]. The quantitative differences detailed below provide a rigorous basis for selecting the diethyl 2,6-dicarboxylate over its structural neighbors.

Quantitative Differentiation of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) Against Structural Analogs


Increased Molecular Weight and Lipophilicity Versus Dimethyl Ester Analog

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (MW 289.28) exhibits a 10.7% higher molecular weight compared to its dimethyl ester counterpart, dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 942227-31-8; MW 261.23). This increase in molecular weight correlates with enhanced lipophilicity due to the additional methylene groups in the ethyl ester moieties. Although experimental LogP is not reported, computational predictions suggest a higher LogP for the diethyl ester, which may favor membrane permeability and passive diffusion in cellular assays .

Lipophilicity Molecular weight LogP Drug-likeness

Higher Boiling Point and Density Reflect Stronger Intermolecular Interactions

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) possesses predicted boiling point (444.4±45.0 °C) and density (1.265±0.06 g/cm³) that exceed typical values for smaller quinolone esters. For comparison, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6; MW 217.22) has a predicted boiling point of approximately 370 °C and a density around 1.21 g/cm³ (calculated). The elevated boiling point and density of the target compound indicate stronger van der Waals interactions and polarizability due to the extended π-system and dual ester groups, which may influence solubility and chromatographic behavior [1].

Physical properties Boiling point Density Intermolecular forces

Enhanced Hydrolytic Stability and Synthetic Versatility Due to Ethyl Ester Groups

Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters under both acidic and basic conditions due to steric hindrance and inductive effects. The diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate scaffold is therefore more resistant to premature ester cleavage during multi-step syntheses or in biological media, providing a longer window for subsequent functionalization. In contrast, dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 942227-31-8) undergoes faster hydrolysis, which may be desirable for rapid prodrug activation but undesirable when the intact ester is required for further derivatization .

Ester stability Hydrolysis Synthetic intermediate Prodrug

Higher Purity Availability (≥97%) Compared to Common Analogs

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) is commercially available from multiple suppliers with a minimum purity specification of 97% (e.g., Leyan, MolCore). In contrast, the dimethyl ester analog (CAS 942227-31-8) is often offered at 95% purity, and the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) is typically supplied at 95% purity. Higher initial purity reduces the need for additional purification steps, saving time and resources in downstream applications .

Purity Quality control Procurement

Preferred Application Scenarios for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS 2007919-57-3) Based on Quantified Differentiation


Late-Stage Functionalization in Fluoroquinolone Antibiotic Synthesis

The dual ethyl ester groups and the 4-oxo-1,4-dihydroquinoline core make CAS 2007919-57-3 an ideal intermediate for constructing fluoroquinolone antibiotics. The enhanced hydrolytic stability of the ethyl esters (relative to methyl esters) allows for selective deprotection or further derivatization under controlled conditions, enabling the introduction of pharmacophores at the 2- or 6-positions without premature hydrolysis [1].

Biocompatible Fluorescent Probe Development

As a member of the quinoline dicarboxylic ester family, this compound can be functionalized to yield fluorescent tags with large Stokes shifts and emission in the visible region. The 2,6-dicarboxylate substitution pattern, when combined with electron-releasing groups, enables red-shifted absorption and high quantum yields. The higher purity (≥97%) ensures minimal background interference in cellular imaging applications [1].

Cell-Based Assays Requiring Improved Membrane Permeability

The increased molecular weight and lipophilicity (relative to the dimethyl ester analog) suggest better passive membrane diffusion, making the diethyl ester a superior choice for intracellular target engagement studies. Researchers investigating quinolone-based inhibitors of bacterial enzymes or mammalian kinases may find the diethyl ester provides higher intracellular concentrations without requiring a separate prodrug strategy .

High-Temperature or Long-Duration Reactions

With a predicted boiling point of 444.4±45.0 °C and higher density, this compound exhibits greater thermal stability than smaller quinolone esters. It can withstand prolonged heating during multi-step syntheses, reducing decomposition and improving overall yield. This property is particularly valuable in medicinal chemistry campaigns where robust intermediates are required for library synthesis .

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